molecular formula C23H19N3O5S2 B2709848 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide CAS No. 892850-11-2

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Cat. No.: B2709848
CAS No.: 892850-11-2
M. Wt: 481.54
InChI Key: BGRGRWUPIYHEHM-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a complex organic compound with a unique structure that combines elements of benzamide, sulfamoyl, and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, the introduction of the sulfamoyl group, and the final coupling with the benzamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies on its binding affinity and specificity are crucial for understanding its biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide: shares structural similarities with other benzamide derivatives and thiazole-containing compounds.

    N-(6,7-dihydro-[1,4]dioxino[2’,3’4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties.

Uniqueness

The uniqueness of N-(6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide lies in its ability to participate in diverse chemical reactions and its potential applications in various scientific fields. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for research and development.

Biological Activity

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzothiazole moiety linked to a sulfamoyl group and an amide functional group. Its molecular formula is C16H19N3O5SC_{16}H_{19}N_3O_5S.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical cellular processes. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit enzymes that are crucial for tumor growth or inflammatory responses.
  • Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signaling pathways that regulate cell proliferation and survival.

Anticancer Activity

Recent studies have evaluated the compound's antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast (MCF-7), colon (HT-29), and lung (A549) cancer cell lines.
  • Results : The compound demonstrated significant cytotoxicity with IC50 values in the micromolar range. The highest activity was observed against the MCF-7 cell line, suggesting a selective effect on breast cancer cells.
Cell LineIC50 (µM)Mechanism of Action
MCF-75.2Apoptosis induction
HT-2910.1Cell cycle arrest
A54915.5Inhibition of migration

Anti-inflammatory Activity

The compound exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro.

  • Cytokines Measured : TNF-alpha and IL-6.
  • Results : A dose-dependent reduction in cytokine levels was observed, indicating potential use in treating inflammatory diseases.
Treatment Concentration (µM)TNF-alpha Inhibition (%)IL-6 Inhibition (%)
12530
55060
107080

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Study on Breast Cancer :
    • Researchers administered the compound to MCF-7 xenograft models in vivo.
    • Results indicated a significant reduction in tumor volume compared to controls, supporting its potential as a breast cancer treatment.
  • Inflammatory Disease Model :
    • In a murine model of arthritis, treatment with the compound resulted in reduced joint swelling and histological improvements.

Properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5S2/c1-26(16-5-3-2-4-6-16)33(28,29)17-9-7-15(8-10-17)22(27)25-23-24-18-13-19-20(14-21(18)32-23)31-12-11-30-19/h2-10,13-14H,11-12H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGRGRWUPIYHEHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC5=C(C=C4S3)OCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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